molecular formula C20H22N2O4 B1679831 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate CAS No. 32795-47-4

8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate

Cat. No.: B1679831
CAS No.: 32795-47-4
M. Wt: 354.4 g/mol
InChI Key: GEOCVSMCLVIOEV-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Historical Context

Nomifensine maleate (chemical formula: $$ \text{C}{20}\text{H}{22}\text{N}2\text{O}4 $$) is a salt form of nomifensine, classified as a tetrahydroisoquinoline derivative. Its core structure comprises a fused benzene ring and a piperidine-like system, with a phenyl group at the C4 position and an amine group at C8 (Figure 1). This configuration grants affinity for monoamine transporters, particularly norepinephrine (NET) and dopamine (DAT), with weaker inhibition of serotonin transporters (SERT).

Historically, nomifensine was synthesized in the 1960s by Hoechst AG (now Sanofi-Aventis) and approved in 1984 under the brand name Merital. Unlike tricyclic antidepressants, it lacked anticholinergic effects and demonstrated minimal cardiotoxicity, positioning it as a safer alternative. However, reports of hemolytic anemia led to its voluntary withdrawal in 1986.

Table 1: Key Chemical Properties of Nomifensine Maleate

Property Value Source
Molecular Weight 354.41 g/mol
ATC Classification N06AX04 (Other antidepressants)
Selectivity (Ki) NET: 1.1 nM, DAT: 1.5 μM

Development Timeline and Research Evolution

The development of nomifensine maleate spanned three distinct phases:

  • 1960s–1970s : Preclinical studies highlighted its dual reuptake inhibition and antidepressant efficacy at 50–225 mg/day. Early clinical trials confirmed its non-sedative profile and lack of withdrawal symptoms after prolonged use.
  • 1980s : Post-marketing surveillance linked nomifensine to immunohaemolytic anemia, prompting global withdrawal by 1986. Subsequent research focused on metabolites like 4'-hydroxy-nomifensine (M1), which exhibited serotonergic activity.
  • 2000s–Present : Renewed interest emerged in repurposing nomifensine for conditions like adult ADHD and Parkinson’s-related depression. Gamma-irradiation studies explored derivatives for anticancer applications, demonstrating enhanced apoptotic effects in breast cancer models.

Table 2: Milestones in Nomifensine Research

Year Event Significance
1960 Synthesis by Hoechst AG First tetrahydroisoquinoline NDRI
1977 Clinical trials for Parkinson’s depression Limited efficacy except in mood
1984 FDA approval as Merital Marketed as non-sedative antidepressant
1986 Voluntary withdrawal due to anemia Highlighted immunogenic risks
2012 Structure–affinity relationship (SAR) studies Elucidated binding motifs

Position within the Norepinephrine–Dopamine Reuptake Inhibitor (NDRI) Class

Nomifensine maleate occupies a unique niche among NDRIs due to its balanced inhibition of NET and DAT ($$ \text{IC}_{50} $$: 1.1 nM and 1.5 μM, respectively). Unlike cocaine, which non-selectively blocks all monoamine transporters, nomifensine’s tetrahydroisoquinoline backbone confers specificity for catecholamines over serotonin. Comparative studies with tametraline (a modern NDRI) reveal nomifensine’s superior noradrenergic activity, making it a prototypical agent for studying NET-DAT interplay.

Mechanistic Differentiation from Contemporaneous Antidepressants

  • Tricyclics (e.g., imipramine) : Primarily inhibit NET/SERT with high anticholinergic side effects.
  • Nomifensine : Lacks affinity for muscarinic receptors, reducing dry mouth and tachycardia risks.

Significance in Neurochemical Research

Nomifensine maleate’s legacy extends beyond its clinical use:

  • Monoamine Transporter Dynamics : Its selectivity for NET/DAT over SERT clarified the role of catecholamines in motivation and reward pathways. Radiolabeled nomifensine analogs aided in mapping transporter densities in primate brains.
  • Parkinson’s Disease Research : Though ineffective for motor symptoms, nomifensine alleviated depression in Parkinsonian patients, underscoring dopamine’s role in mood regulation.
  • Oncology Applications : Gamma-irradiated nomifensine derivatives demonstrated pro-apoptotic effects in breast cancer cells, suggesting repurposing potential.

Table 3: Neurochemical Contributions of Nomifensine Maleate

Contribution Area Findings Impact
Dopamine Agonism Reversed tetrabenazine-induced deficits Validated NDRIs for motivational disorders
Metabolite Pharmacology M1 metabolite inhibited SERT (IC50: 330 nM) Revealed metabolite-mediated serotonergic effects
Structural Modeling SAR studies identified C4-phenyl binding Informed modern NDRI design

Properties

Key on ui mechanism of action

Nomifensine ... while it resembles the imipramine type agents in many of the pharmacologic tests used in screening potential antidepressive activity, nomifensine is distinct in its potent inhibitory effects on the neuronal reuptake of dopamine. ... Nomifensine's dopaminergic profile is essentially restricted to reuptake blockade. It has no presynaptic effects on dopamine release as would amphetamine and no post synaptic effects on adenylate-cyclase linked dopamine (D-1) receptors as would apomorphine (a dopamine agonist).
In addition to its potent dopaminergic effects, nomifensine has important effects on the noradrenergic system. Nomifensine is more than 20 times as potent as imipramine, and equipotent to desipramine, in inhibiting the neuronal reuptake of norepinephrine. In electrophysiologic studies nomifensine is four times as active, within the locus coeruleus (a major noradrenergic brain nucleus), as desipramine, and nomifensine is 20 times as potent as imipramine with this test system. In accord with such activity, chronic treatment with nomifensine leads to a reduction in the sensitivity of postsynaptic beta-noradrenergic receptors.
Nomifensine has relatively weak alpha-adrenergic blocking effect. In vitro binding studies suggest that nomifensine is six times less potent than imipramine at antagonism of the alpha-1 receptor, but twice as potent at the alpha-2. In this regard, nomifensine has less alpha-blocking activity than trazodone. Based upon these characteristics, both sedation and adverse cardiovascular (eg, hypotensive) effects should not be prominent with nomifensine.
Effects on the serotonergic system are varied. Nomifensine is a weak inhibitor of serotonin reuptake into rat brain synaptosomes, and is 1/300 times as potent as imipramine, and equipotent to desipramine, in this regard. This is confirmed in electrophysiologic studies where nomifensine has extremely weak, although not absent, activity within the dorsal raphe. However, while nomifensine appears to be inactive in serotonergic systems it has some binding affinity for serotonergic receptors;  it is as avid as imipramine for the 5-HT 1 receptor, but is less than 1/100 as avid as imipramine for the 5-HT 2 receptor.
For more Mechanism of Action (Complete) data for NOMIFENSINE (6 total), please visit the HSDB record page.

CAS No.

32795-47-4

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GEOCVSMCLVIOEV-BTJKTKAUSA-N

Isomeric SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

melting_point

179-181 °C

Other CAS No.

32795-47-4
24524-90-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

24526-64-5 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hoe 984
Hoe-984
Hoe984
Linamiphen
Maleate, Nomifensine
Merital
Nomifensin
Nomifensine
Nomifensine Maleate
Nomifensine Maleate (1:1)

Origin of Product

United States

Preparation Methods

Nomifensine maleate can be synthesized through a series of chemical reactions involving the formation of the isoquinoline ring system. The synthetic route typically involves the following steps:

    Formation of the Isoquinoline Ring: The synthesis begins with the formation of the isoquinoline ring system through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde.

    Reduction and Functionalization: The resulting intermediate is then reduced and functionalized to introduce the necessary substituents on the isoquinoline ring.

    Formation of the Maleate Salt: The final step involves the reaction of the base compound with maleic acid to form the maleate salt.

Industrial production methods for nomifensine maleate follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nomifensine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups on the isoquinoline ring.

    Substitution: Nomifensine maleate can undergo substitution reactions, where specific substituents on the ring system are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antidepressant Effects

Nomifensine maleate has been evaluated for its efficacy in treating depression. A double-blind study involving 50 moderately to severely depressed outpatients demonstrated significant improvements in various depression scales when treated with doses ranging from 100 to 200 mg per day. Improvements were noted as early as Day 7 of treatment, and the compound was generally well-tolerated, with minimal side effects reported .

Attention Deficit Disorder

Research has also explored the use of nomifensine maleate in adult attention deficit disorder (ADD). An open trial involving 18 adults showed that the compound effectively reduced symptoms associated with ADD, such as hyperactivity, with minimal side effects including drowsiness and dry mouth . These findings suggest that nomifensine may provide a viable option for managing ADD symptoms, although further studies are necessary to confirm its long-term efficacy and safety.

Cancer Research

Recent studies have investigated the potential of nomifensine maleate in oncology, particularly concerning its effects on estrogen signaling pathways relevant to breast cancer. Nomifensine has shown promise as an anticancer agent through large-scale screening methods, indicating its potential role in targeting cancer cells . However, the need for improved efficacy and reduced dosage remains a critical focus for future research.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of nomifensine maleate is essential for optimizing its therapeutic applications. Studies have established that the pharmacokinetics of nomifensine are linear within certain dose ranges, with significant correlations between dosage and plasma levels . This information is crucial for determining appropriate dosing regimens in clinical settings.

Case Studies and Clinical Trials

Study TypePopulationDosageOutcomesSide Effects
Double-Blind Trial50 depressed outpatients100-200 mg/daySignificant improvement on various depression scalesMinimal (pruritic rash in one patient)
Open Trial18 adults with ADDNot specifiedSignificant reduction in ADD symptomsDrowsiness, dry mouth, headache

Mechanism of Action

Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is achieved by blocking the dopamine and norepinephrine reuptake transporters . The increased availability of norepinephrine and dopamine enhances neurotransmission and contributes to the compound’s antidepressant effects. The molecular targets involved in this mechanism include the sodium-dependent noradrenaline transporter and the sodium-dependent dopamine transporter .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nomifensine maleate’s distinct mechanism and safety profile are best contextualized against other antidepressants:

2.1 Pharmacological Targets
Compound NE Reuptake Inhibition DA Reuptake Inhibition 5-HT Reuptake Inhibition Sedative/Anticholinergic Effects
Nomifensine Potent Potent Weak Minimal
Imipramine (TCA) Moderate Negligible Moderate Significant
Amitriptyline Moderate Negligible Strong Severe
Bupropion Weak Moderate Negligible Minimal
Trazodone Negligible Negligible Strong (5-HT₂ antagonism) Moderate (orthostatic hypotension)

Key Findings:

  • Nomifensine’s dual DA/NE inhibition contrasts with TCAs (primarily NE/5-HT) and bupropion (DA/NE with lower potency) .
  • Unlike TCAs, it avoids anticholinergic effects (e.g., dry mouth, constipation), making it suitable for patients intolerant to traditional antidepressants .
2.3 Metabolic and Structural Distinctions
  • Metabolism: Nomifensine undergoes hepatic conjugation (glutathione pathways), producing metabolites linked to rare hypersensitivity . TCAs like imipramine rely on cytochrome P450, increasing drug interaction risks .
  • Structural Uniqueness: As a tetrahydroisoquinoline derivative, nomifensine’s rigid structure enhances DA transporter (DAT) affinity, unlike the flexible alkylamine chains of TCAs .

Critical Advantages and Limitations

  • Advantages :
    • Rapid onset and minimal sedation suited for retarded depression .
    • Linear pharmacokinetics enabled predictable dosing .
  • Limitations :
    • Withdrawn due to immune-mediated toxicity (0.1% incidence of hemolytic anemia) .
    • Contraindicated in schizoaffective disorders due to DA overactivity risks .

Biological Activity

Nomifensine maleate, a norepinephrine-dopamine reuptake inhibitor (NDRI), has been studied extensively for its biological activity, particularly in the treatment of depression and attention deficit disorders. This article compiles detailed research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of the compound's biological effects.

Chemical Structure : Nomifensine maleate is chemically described as 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine maleate. It acts primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft. The inhibition constants (Ki values) for norepinephrine and dopamine uptake are reported as 4.7 nM and 26 nM respectively, while the Ki for serotonin (5-HT) uptake is significantly higher at 4000 nM .

Pharmacokinetics

Research has established that nomifensine maleate exhibits linear pharmacokinetics across a range of doses. In studies involving normal male volunteers, administration of single oral doses (25 mg to 200 mg) showed a proportional increase in plasma levels and urinary excretion of the drug and its metabolites . The bioavailability was found to be similar between aqueous solutions and capsule formulations.

Efficacy in Depression

A double-blind study involving 50 outpatients with moderate to severe depression demonstrated significant improvements in various depression scales after treatment with nomifensine maleate at doses of 100-200 mg/day. Improvements were noted as early as Day 7, with sustained benefits throughout the 28-day trial. The study indicated a favorable therapeutic index with minimal side effects, primarily a pruritic rash in one patient .

Study Participants Dosage Duration Outcome
Double-blind trial50 depressed outpatients100-200 mg/day28 daysSignificant improvement on depression scales

Applications in Attention Deficit Disorder

Nomifensine has also been evaluated for its effectiveness in treating Attention Deficit Disorder (ADD). An open trial involving 18 adults showed significant reductions in hyperactivity symptoms after four weeks of treatment. Side effects were minimal, including drowsiness and dry mouth .

Case Studies and Clinical Observations

  • Case Study on Depression : In a controlled trial comparing nomifensine to other antidepressants, it was found to be effective without sedative effects or significant interactions with alcohol .
  • Attention Deficit Disorder : In another study focused on adults with ADD, nomifensine demonstrated efficacy with a notable response rate among participants, further supporting its potential use in this area .

Side Effects and Safety Profile

While nomifensine maleate is associated with relatively few side effects compared to traditional tricyclic antidepressants, concerns regarding safety led to its withdrawal from the market due to reports of hemolytic anemia and other serious adverse effects. Common side effects included renal failure, tachycardia, insomnia, headache, and dry mouth .

Q & A

Q. What are the primary pharmacological mechanisms of nomifensine maleate in preclinical models?

Nomifensine maleate acts as a selective dopamine reuptake inhibitor (DRI), targeting the dopamine transporter (DAT) to increase synaptic dopamine levels . Its distinct interaction with DAT differentiates it from other DRIs like cocaine, as it lacks significant affinity for serotonin or norepinephrine transporters . This specificity makes it suitable for studying dopaminergic pathways in conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Q. What experimental protocols are recommended for studying nomifensine maleate in rodent models of behavioral disorders?

  • Dosage : 3 mg/kg intraperitoneal (i.p.) administered 30 minutes prior to testing, as validated in studies on methamphetamine (METH)-induced stereotypy .
  • Behavioral Scoring : Use standardized scales for stereotypy (e.g., head bobbing, circling) and locomotor activity. Record behaviors in 30-second intervals over 1 hour to ensure reproducibility .
  • Control Groups : Include saline-treated and DAT knockdown models to isolate nomifensine-specific effects .

Q. How should researchers address nomifensine maleate’s solubility and stability in in vitro assays?

Nomifensine maleate is typically dissolved in sterile saline or dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. For long-term storage, freeze aliquots at -20°C and avoid repeated freeze-thaw cycles to prevent degradation . Validate stability using high-performance liquid chromatography (HPLC) .

Advanced Research Questions

Q. How can conflicting data on nomifensine’s efficacy in DAT-related models be resolved?

Discrepancies may arise from differences in species (e.g., mice vs. rats), dosing regimens, or DAT expression levels. To mitigate:

  • Dose-Response Curves : Test a range (e.g., 1–10 mg/kg) to identify optimal efficacy .
  • Genetic Validation : Use DAT knockout models or RNAi to confirm target specificity .
  • Pharmacokinetic Monitoring : Measure plasma half-life (1.5–4 hours in humans; adjust for rodent metabolic rates) to align dosing intervals with drug exposure .

Q. What strategies are effective in mitigating nomifensine maleate’s historical safety concerns (e.g., hemolytic anemia) in translational research?

  • Metabolite Screening : Monitor for oxidative metabolites linked to toxicity using LC-MS .
  • Species-Specific Sensitivity : Prioritize rodent models over non-human primates or in vitro hepatocyte assays, as humans show unique susceptibility to immune-mediated reactions .
  • Alternative Formulations : Test non-maleate salts (e.g., hydrochloride) to isolate toxicity contributions from the maleate counterion .

Q. How can researchers optimize nomifensine maleate’s pharmacokinetic profile for chronic studies?

  • Protein Binding Adjustments : Account for 60–75% plasma protein binding by adjusting free drug concentrations in in vivo models .
  • Renal Impairment Models : Modify dosing in subjects with compromised kidney function, as nomifensine’s half-life prolongs under such conditions .
  • Combination Therapies : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance and enhance bioavailability .

Methodological Recommendations

  • Reproducibility : Adhere to ARRIVE guidelines for animal studies, including blinding and randomization .
  • Chemical Characterization : Use SXRD and DSC to confirm crystallinity and purity in synthesized batches .
  • Ethical Considerations : Justify nomifensine use despite market withdrawal by emphasizing mechanistic research over clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate
Reactant of Route 2
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.